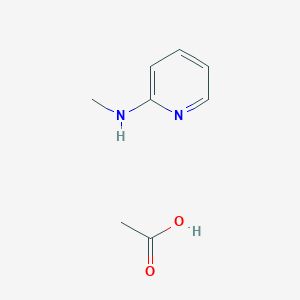![molecular formula C16H16BrNO B14279127 Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- CAS No. 131326-98-2](/img/structure/B14279127.png)
Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromophenyl group and a methyl(phenylmethyl)amino group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of acetophenone to form 4-bromoacetophenone, followed by a series of reactions to introduce the methyl(phenylmethyl)amino group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with some studies exploring its use in drug development.
Industry: It finds applications in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- involves its interaction with specific molecular targets and pathways. The bromophenyl group and the methyl(phenylmethyl)amino group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological activities and processes, making the compound a subject of interest in pharmacological research.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromoacetophenone: Shares the bromophenyl group but lacks the methyl(phenylmethyl)amino group.
4-Bromo-N-methylbenzamide: Contains a bromophenyl group and a methyl group but differs in the amide functionality.
4-Fluoroaniline: Similar aromatic structure but with a fluorine atom instead of bromine.
Uniqueness
Ethanone, 1-(4-bromophenyl)-2-[methyl(phenylmethyl)amino]- stands out due to the combination of its functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
131326-98-2 |
|---|---|
Fórmula molecular |
C16H16BrNO |
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
2-[benzyl(methyl)amino]-1-(4-bromophenyl)ethanone |
InChI |
InChI=1S/C16H16BrNO/c1-18(11-13-5-3-2-4-6-13)12-16(19)14-7-9-15(17)10-8-14/h2-10H,11-12H2,1H3 |
Clave InChI |
XWDRWLHFLKDMST-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CC=CC=C1)CC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)








![5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14279105.png)
![8,8a-Diphenyl-1,2,3,5,6,8a-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B14279106.png)


